(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-6-chloro-1H-indol-3-yl)propanoic acid
Description
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-6-chloro-1H-indol-3-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butoxycarbonyl (Boc) protecting group. These protecting groups are commonly used in peptide synthesis to protect amino acids from undesired reactions. The compound also contains a chloroindole moiety, which is significant in medicinal chemistry due to its biological activity.
Properties
Molecular Formula |
C31H29ClN2O6 |
|---|---|
Molecular Weight |
561.0 g/mol |
IUPAC Name |
(2R)-3-[6-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C31H29ClN2O6/c1-31(2,3)40-30(38)34-16-18(20-13-12-19(32)15-27(20)34)14-26(28(35)36)33-29(37)39-17-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-13,15-16,25-26H,14,17H2,1-3H3,(H,33,37)(H,35,36)/t26-/m1/s1 |
InChI Key |
JGMDSYZCVWVJPL-AREMUKBSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)Cl)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)Cl)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-6-chloro-1H-indol-3-yl)propanoic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Boc Protection: The indole nitrogen is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base.
Coupling Reaction: The protected amino acid is then coupled with the chloroindole derivative using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the repetitive protection and deprotection steps efficiently. The use of high-throughput techniques and optimization of reaction conditions would be crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can target the carbonyl groups.
Substitution: The chloro group in the indole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced carbonyl compounds.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of peptides and other complex organic molecules. The protecting groups (Fmoc and Boc) are crucial for selective reactions.
Biology
In biological research, the compound can be used to study enzyme-substrate interactions, particularly those involving proteases that cleave peptide bonds.
Medicine
The chloroindole moiety is of interest in medicinal chemistry for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the pharmaceutical industry, this compound can be used in the development of new drugs and in the synthesis of complex molecules for research and development.
Mechanism of Action
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-6-chloro-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The Fmoc and Boc groups protect the amino and indole groups, respectively, allowing selective reactions to occur. The chloroindole moiety can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity.
Comparison with Similar Compounds
Similar Compounds
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid: Similar structure but without the chloro group.
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-5-chloro-1H-indol-3-yl)propanoic acid: Similar structure with the chloro group at a different position.
Uniqueness
The presence of both Fmoc and Boc protecting groups in ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-6-chloro-1H-indol-3-yl)propanoic acid makes it unique for selective peptide synthesis. The chloroindole moiety adds to its potential biological activity, making it a valuable compound in medicinal chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
